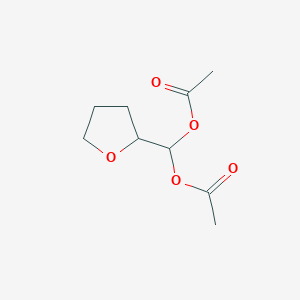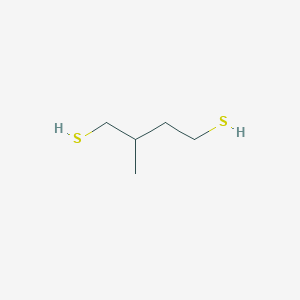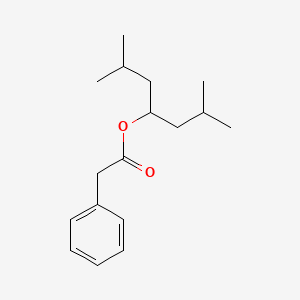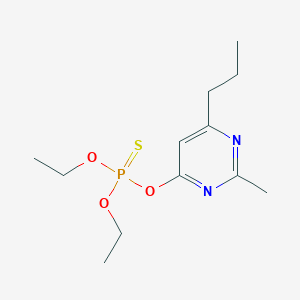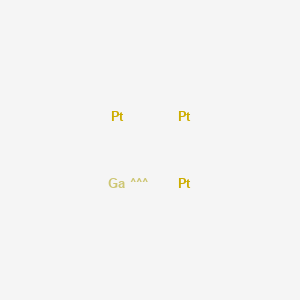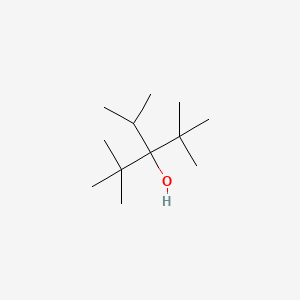
2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol is an organic compound with the molecular formula C12H26O It is a tertiary alcohol characterized by its bulky structure, which includes four methyl groups and an isopropyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-3-isopropylpentan-3-ol typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4-tetramethylpentan-3-one with isopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
(CH3)3C-C(=O)-C(CH3)3+(CH3)2CHMgBr→(CH3)3C-C(OH)-C(CH3)3CH(CH3)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,2,4,4-tetramethyl-3-isopropylpentan-3-one, using oxidizing agents such as chromic acid or PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions are less common due to the tertiary nature of the alcohol, but under specific conditions, it can be reduced to hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), PCC
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 2,2,4,4-Tetramethyl-3-isopropylpentan-3-one
Substitution: 2,2,4,4-Tetramethyl-3-isopropylpentyl chloride
Scientific Research Applications
2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a sterically hindered alcohol in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems due to its unique structure.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetramethyl-3-isopropylpentan-3-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. The steric hindrance provided by the bulky substituents affects the reactivity and selectivity of the compound in different reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Lacks the isopropyl group, making it less sterically hindered.
2,2,4,4-Tetramethyl-3-pentanone: The ketone analog of the compound, differing in reactivity and applications.
2,2,4,4-Tetramethyl-3-pentanol: Similar structure but with different substituents, affecting its chemical properties.
Uniqueness
2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol is unique due to its high steric hindrance, which influences its reactivity and makes it a valuable compound for studying steric effects in chemical reactions. Its bulky structure also makes it useful in applications where steric hindrance is a desired property.
Properties
CAS No. |
5457-42-1 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C12H26O/c1-9(2)12(13,10(3,4)5)11(6,7)8/h9,13H,1-8H3 |
InChI Key |
DXYPGMZJNUIZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


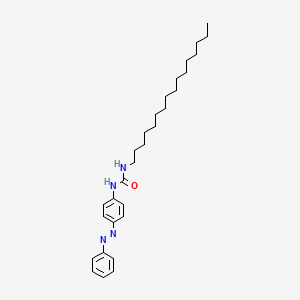

![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
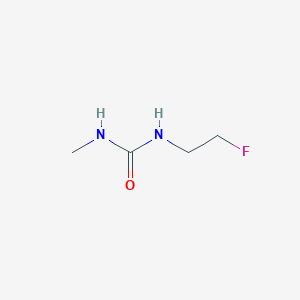


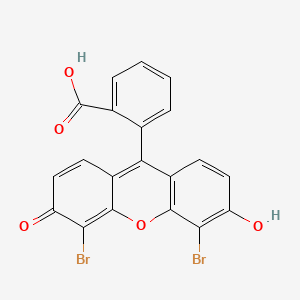
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
